DHFR Inhibition Potency Against Pneumocystis carinii – Head‑to‑Head Enzyme Assay
In a direct comparative study using isolated Pneumocystis carinii dihydrofolate reductase, trimetrexate exhibited an ID50 of 26.1 nM, whereas trimethoprim and pyrimethamine were substantially weaker inhibitors with ID50 values of 39,600 nM and 2,800 nM, respectively. Methotrexate was the most potent at 1.4 nM [1]. Critically, however, radiolabeled uptake studies in the same report demonstrated that methotrexate is not taken up by intact P. carinii organisms, whereas trimetrexate exhibited rapid intracellular accumulation [1]. This uptake differential, driven by the organism's lack of the reduced folate carrier, negates methotrexate's enzymatic advantage in a cellular context.
| Evidence Dimension | Inhibition of isolated Pneumocystis carinii DHFR (ID50) and cellular uptake |
|---|---|
| Target Compound Data | Trimetrexate ID50 = 26.1 nM; demonstrated rapid uptake into intact P. carinii organisms |
| Comparator Or Baseline | Methotrexate ID50 = 1.4 nM (no uptake into intact organisms); Trimethoprim ID50 = 39,600 nM; Pyrimethamine ID50 = 2,800 nM |
| Quantified Difference | Trimetrexate is 1,518‑fold more potent than trimethoprim and 107‑fold more potent than pyrimethamine; methotrexate is 18.6‑fold more potent at the enzyme but fails to enter the intact organism |
| Conditions | Isolated P. carinii DHFR enzyme inhibition assay; radiolabeled drug uptake in intact P. carinii organisms |
Why This Matters
For Pneumocystis research and anti‑pneumocystis screening, trimetrexate is the only clinically validated antifolate that combines sub‑micromolar DHFR potency with transporter‑independent cellular penetration, making it irreplaceable by methotrexate in cellular or in vivo P. carinii models.
- [1] Allegra CJ, Kovacs JA, Drake JC, Swan JC, Chabner BA, Masur H. Activity of antifolates against Pneumocystis carinii dihydrofolate reductase and identification of a potent new agent. J Exp Med. 1987;165(4):926-931. View Source
